![molecular formula C5H2BrNS B11717655 2-Bromo-5-ethynylthiazole](/img/structure/B11717655.png)
2-Bromo-5-ethynylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-ethynylthiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 2-position and an ethynyl group at the 5-position. Thiazoles are known for their aromaticity and diverse reactivity, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylthiazole typically involves the bromination of 5-ethynylthiazole. One common method includes the reaction of 5-ethynylthiazole with bromine in an organic solvent under controlled conditions to achieve selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-ethynylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted thiazoles.
- Coupling reactions produce complex thiazole derivatives with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-ethynylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-ethynylthiazole depends on its specific application. In biological systems, the thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromine and ethynyl groups can further influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: Known for its antimicrobial properties.
2-Bromo-4-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Exhibits diverse biological activities.
Uniqueness: 2-Bromo-5-ethynylthiazole is unique due to the presence of both a bromine atom and an ethynyl group on the thiazole ring. This combination imparts distinct reactivity and potential for creating complex molecules with specific properties.
Eigenschaften
Molekularformel |
C5H2BrNS |
---|---|
Molekulargewicht |
188.05 g/mol |
IUPAC-Name |
2-bromo-5-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2BrNS/c1-2-4-3-7-5(6)8-4/h1,3H |
InChI-Schlüssel |
JTGQECUBRHGWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.